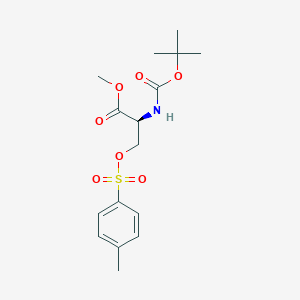

Boc-Ser(Tos)-OMe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO7S/c1-11-6-8-12(9-7-11)25(20,21)23-10-13(14(18)22-5)17-15(19)24-16(2,3)4/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBLIPVUGGNLGW-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426556 | |

| Record name | Boc-Ser(Tos)-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56926-94-4 | |

| Record name | Boc-Ser(Tos)-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-Ser(Tos)-OMe for Peptide Synthesis and Beyond

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Ser(Tos)-OMe is a crucial protected amino acid derivative employed in synthetic organic chemistry, most notably in solid-phase peptide synthesis (SPPS). This comprehensive technical guide delves into the core attributes of this compound, including its chemical and physical properties, detailed synthesis protocols, and its primary application in Boc-based peptide synthesis. Furthermore, this guide explores its utility as a precursor in the synthesis of dehydroalanine (B155165) residues, a valuable component in the development of novel therapeutic peptides and bioconjugates. The information presented herein is intended to provide researchers and professionals in drug development with the essential knowledge to effectively utilize this versatile building block.

Introduction

N-α-(tert-Butoxycarbonyl)-O-tosyl-L-serine methyl ester, commonly abbreviated as this compound, is a derivative of the amino acid serine. Each functional group in this molecule is strategically protected to facilitate controlled chemical reactions. The tert-butoxycarbonyl (Boc) group provides acid-labile protection for the α-amino group, the methyl ester (OMe) protects the C-terminal carboxylic acid, and the tosyl (Tos) group offers robust protection for the hydroxyl side chain. This trifecta of protecting groups makes this compound an invaluable reagent in the intricate process of peptide synthesis, particularly within the framework of Boc solid-phase peptide synthesis (SPPS).

The tosyl group, a strong electron-withdrawing group, not only protects the hydroxyl function but also activates it as a good leaving group. This property is exploited in the synthesis of dehydroalanine-containing peptides, which are of significant interest due to their presence in natural products and their utility as versatile intermediates for further chemical modifications.[1][2][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use and storage. The key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-α-(tert-Butoxycarbonyl)-O-tosyl-L-serine methyl ester | |

| Synonyms | This compound, (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate | |

| CAS Number | 56926-94-4 | [3][4] |

| Molecular Formula | C16H23NO7S | [4][5] |

| Molecular Weight | 373.42 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 74-75 °C | |

| Solubility | Soluble in DMSO (100 mg/mL) | [5] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [5] |

Spectroscopic Data

Table 2: Experimental NMR Data for Boc-Ser-OMe in CDCl3 [6]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | 1.44 | s | 9H, C(CH₃)₃ |

| 3.79 | s | 3H, OCH₃ | |

| 3.88–3.98 | m | 2H, CH₂O | |

| 4.39 | m | 1H, CH | |

| ¹³C NMR | 28.3 | C(CH₃)₃ | |

| 52.7 | OCH₃ | ||

| 55.7 | CH | ||

| 63.6 | CH₂O | ||

| 80.4 | C(CH₃)₃ | ||

| 155.7 | CO-OᵗBu | ||

| 171.2 | CO-OCH₃ |

Note: The addition of the tosyl group in this compound would be expected to shift the signals of the adjacent protons and carbons downfield.

Synthesis of this compound

The synthesis of this compound is a straightforward procedure starting from the commercially available Boc-L-serine methyl ester (Boc-Ser-OMe).

Experimental Protocol

Materials:

-

Boc-L-serine methyl ester (Boc-Ser-OMe)

-

p-Toluenesulfonyl chloride (TsCl)

-

Diethyl ether

-

Deionized water

-

10% Potassium bisulfate solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve Boc-L-serine methyl ester (1.0 eq) in pyridine (approx. 15 mL per gram of Boc-Ser-OMe).

-

Cool the solution in an ice bath.

-

Add p-toluenesulfonyl chloride (5.0 eq) portion-wise to the cooled solution while stirring.

-

Maintain the reaction mixture in the ice bath under a nitrogen atmosphere and continue stirring for 8 hours.

-

Add diethyl ether (approx. 15 mL per gram of starting material) to the reaction mixture.

-

Allow the mixture to warm to room temperature and continue stirring for an additional 14 hours.

-

Upon completion of the reaction, wash the reaction mixture sequentially with deionized water, 10% potassium bisulfate solution, saturated sodium bicarbonate solution, and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain a crude oil.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (2:1) eluent system to yield this compound as a white solid.

Caption: Synthesis of this compound from Boc-Ser-OMe.

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Boc-SPPS, a strategy that relies on acid-labile N-α-Boc protection and more stable side-chain protecting groups.

Boc-SPPS Workflow

The general workflow for incorporating a this compound residue into a growing peptide chain on a solid support is as follows:

-

Resin Preparation: The synthesis begins with a resin support, typically a Merrifield or PAM resin for C-terminal carboxylic acids, or an MBHA or BHA resin for C-terminal amides.

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

-

Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a base, typically diisopropylethylamine (DIEA), to liberate the free amine.

-

Coupling: this compound is activated using a coupling reagent (e.g., DCC/HOBt, HBTU) and then coupled to the N-terminal amine of the growing peptide chain.

-

Capping (Optional): Any unreacted amino groups can be capped with acetic anhydride (B1165640) to prevent the formation of deletion sequences.

-

Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups, including the tosyl group on serine, are removed simultaneously using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Synthesis of Dehydroalanine-Containing Peptides

The tosyl group on the serine side chain of this compound is an excellent leaving group, making it a valuable precursor for the synthesis of dehydroalanine (Dha) residues. Dha is a non-proteinogenic amino acid that can act as a Michael acceptor, allowing for the site-specific introduction of various functionalities into a peptide.[1][2][3]

Experimental Protocol: One-Pot Synthesis of Boc-Dehydroalanine Methyl Ester

This protocol is adapted from a general method for the one-pot synthesis of dehydroalanine esters from N-protected serines.[1]

Materials:

-

This compound

-

Cesium carbonate (Cs₂CO₃)

-

4 Å molecular sieves

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (1.0 mmol) in DMF (5 mL), add cesium carbonate (1.5 mmol) and 4 Å molecular sieves (90 mg).

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain Boc-dehydroalanine methyl ester.

Caption: Synthesis of Boc-dehydroalanine methyl ester.

Conclusion

This compound is a highly versatile and indispensable reagent for chemical biologists and medicinal chemists. Its well-defined protecting group strategy allows for the precise incorporation of serine into peptides via Boc-SPPS. Furthermore, its ability to serve as a precursor to dehydroalanine opens up avenues for the synthesis of modified peptides with unique biological activities and for the development of novel bioconjugation strategies. The detailed protocols and data presented in this guide are intended to empower researchers to fully leverage the potential of this important synthetic building block in their drug discovery and development endeavors.

References

A Technical Guide to Boc-Ser(Tos)-OMe: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-α-tert-Butoxycarbonyl-O-tosyl-L-serine methyl ester, commonly referred to as Boc-Ser(Tos)-OMe. This valuable serine derivative serves as a crucial building block in peptide synthesis and various other organic chemistry applications.

Core Chemical and Physical Properties

This compound is a white to off-white solid, characterized by the presence of a Boc protecting group on the amine and a tosyl group on the hydroxyl side-chain of the L-serine methyl ester. These modifications enhance its utility in multi-step synthetic procedures.[1][2]

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₃NO₇S | [3][4] |

| Molecular Weight | 373.42 g/mol | [2][4] |

| CAS Number | 56926-94-4 | [3] |

| Melting Point | 74-75 °C | [3] |

| Boiling Point | 520 °C at 760 mmHg | [3] |

| Density | 1.236 g/cm³ | [3] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO. | [1] |

| Storage | Recommended storage at 2-8°C. Can be stored at -20°C for up to 3 years as a powder and for 1-6 months in solvent at -20°C or -80°C. | [1][3] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR (90 MHz, CDCl₃) | δ 7.72 (d, 2H), 7.31 (d, 2H), 5.26 (m, 1H), 4.48 (m, 1H), 4.32 (m, 2H), 3.68 (s, 3H), 2.44 (s, 3H), 1.40 (s, 9H) |

| Infrared (IR, CHCl₃) | 3435, 3019, 1753, 1711, 1502, 1369, 1351, 1250, 1215, 1190, 1177 cm⁻¹ |

| Mass Spectrometry (MS) | m/z: 279, 210, 172, 91, 41 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the tosylation of the hydroxyl group of N-Boc-L-serine methyl ester (Boc-Ser-OMe). A general experimental protocol is outlined below.

Experimental Protocol: Tosylation of Boc-Ser-OMe

Materials:

-

Methyl (3-hydroxy)-2-(S)-(t-butoxycarbonylamino)propionate (Boc-Ser-OMe)

-

Dry methylene (B1212753) chloride (CH₂Cl₂)

-

p-Toluenesulfonyl chloride (TsCl)

-

4-(Dimethylamino)pyridine (DMAP)

-

Petroleum ether

Procedure:

-

Combine Methyl (3-hydroxy)-2-(S)-(t-butoxycarbonylamino)propionate (1.0 eq.), dry methylene chloride, p-toluenesulfonyl chloride (1.16 eq.), 4-(dimethylamino)pyridine (0.1 eq.), and pyridine (1.89 eq.).

-

Stir the mixture at room temperature overnight.

-

Concentrate the reaction solution in vacuo to obtain a pale yellow oil.

-

Store the oil in vacuo overnight to allow for the formation of a white solid.

-

Triturate the crude product in petroleum ether to yield the purified methyl 3-(p-toluenesulfonyloxy)-2-(S)-(t-butoxycarbonylamino)propionate.

References

Boc-Ser(Tos)-OMe molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and general application of N-α-Boc-O-tosyl-L-serine methyl ester (Boc-Ser(Tos)-OMe), a key building block in synthetic peptide chemistry. Its protected functional groups make it a valuable reagent for the controlled, stepwise assembly of amino acid chains, a fundamental process in drug discovery and proteomics research.

Core Chemical Data

The fundamental chemical properties of this compound are summarized below. This data is critical for accurate reagent measurement, reaction stoichiometry, and analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₁₆H₂₃NO₇S | [1][2][3] |

| Molecular Weight | 373.42 g/mol | [1][2][3] |

| CAS Number | 56926-94-4 | [1][2] |

| Appearance | White to off-white solid |

Role in Peptide Synthesis

This compound is a derivative of the amino acid serine, modified with two key protecting groups:

-

Boc (tert-Butoxycarbonyl): This group protects the α-amino group, preventing unwanted reactions at the N-terminus during peptide bond formation. It is typically removed under acidic conditions, commonly with trifluoroacetic acid (TFA).[4][5]

-

Tos (Tosyl): The tosyl group protects the hydroxyl (-OH) side chain of the serine residue. This prevents side reactions and ensures the integrity of the side chain throughout the synthesis.

-

OMe (Methyl Ester): The C-terminus is protected as a methyl ester.

These protecting groups allow for the specific and sequential addition of amino acids in a process known as solid-phase peptide synthesis (SPPS).

Generalized Experimental Workflow: Boc Solid-Phase Peptide Synthesis (SPPS)

Key Steps in the Workflow:

-

Coupling: The protected amino acid, this compound, is activated by coupling agents and added to the resin, which holds the growing peptide chain with a deprotected (free) amino group. This forms a new peptide bond.

-

Washing: The resin is washed to remove excess reagents and by-products.

-

Deprotection: The Boc group from the newly added amino acid is removed using an acid, typically trifluoroacetic acid (TFA), exposing the N-terminus for the next coupling reaction.[4]

-

Neutralization and Washing: The resin is washed again and neutralized to prepare for the next cycle.

-

Elongation: These steps are repeated for each subsequent amino acid in the desired sequence.

-

Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the solid resin support, and side-chain protecting groups are removed, often using a strong acid like hydrogen fluoride (B91410) (HF).[4]

References

A Comprehensive Technical Guide to Boc-Ser(Tos)-OMe for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-tert-Butoxycarbonyl-O-tosyl-L-serine methyl ester (Boc-Ser(Tos)-OMe), a key building block in solid-phase peptide synthesis (SPPS). This document offers detailed information on its physicochemical properties, synthesis, and application in the assembly of complex peptides, tailored for professionals in the field of chemical biology and drug discovery.

Physicochemical Properties

This compound is a white to off-white solid, valued in peptide synthesis for its dual-protected nature. The tert-butoxycarbonyl (Boc) group provides temporary protection of the α-amino group, while the tosyl (Tos) group offers stable protection for the serine side-chain hydroxyl group. This strategic protection is crucial for directing the regioselectivity of peptide bond formation.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 56926-94-4 | |

| Molecular Formula | C₁₆H₂₃NO₇S | |

| Molecular Weight | 373.42 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 74-75 °C | |

| Solubility | Soluble in Dichloromethane (DCM), Chloroform, Ethyl Acetate (B1210297), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO). | |

| Storage | Store at 2-8°C for short-term and -20°C for long-term stability. |

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the commercially available L-serine. The first step involves the protection of the amino and carboxyl groups, followed by the tosylation of the side-chain hydroxyl group.

Experimental Protocol: Synthesis of N-Boc-L-serine methyl ester (Boc-Ser-OMe)

This precursor can be synthesized from N-Boc-L-serine.

Materials:

-

N-Boc-L-serine

-

Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

Ethyl Acetate

-

Water

-

Brine

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

To a cold (0°C) solution of N-Boc-L-serine (0.16 mol) in DMF (150 mL), add solid potassium carbonate (0.176 mol).

-

Stir the suspension for 10 minutes in an ice-water bath.

-

Add methyl iodide (0.32 mol) to the suspension and continue stirring at 0°C for 30 minutes. The mixture will solidify.

-

Warm the reaction to room temperature and stir for an additional hour. Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Filter the reaction mixture and partition the filtrate between ethyl acetate (300 mL) and water (300 mL).

-

Wash the organic phase with brine (2 x 300 mL), dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-serine methyl ester as a pale amber oil. This product is often used in the next step without further purification.

Experimental Protocol: Tosylation of Boc-Ser-OMe

Materials:

-

Boc-L-serine methyl ester

-

p-toluenesulfonyl chloride (TsCl)

-

Ether

-

Deionized water

-

10% Potassium bisulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate

Procedure:

-

Dissolve Boc-L-serine methyl ester (3.1 mmol) in pyridine (10 mL) and cool the solution in an ice bath.

-

Add p-toluenesulfonyl chloride (15.7 mmol) to the solution.

-

Stir the reaction mixture in the ice bath under a nitrogen atmosphere for 8 hours.

-

Add ether (10 mL) and allow the mixture to warm to room temperature, continuing to stir for another 14 hours.

-

Wash the reaction solution sequentially with deionized water, 10% potassium bisulfate solution, saturated sodium bicarbonate solution, and brine.

-

Separate the organic layer, dry it with anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting colorless oil by silica gel column chromatography using a hexane:ethyl acetate (2:1) eluent to obtain this compound as a white solid (91% yield).

Caption: Synthesis pathway of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Boc-SPPS. The tosyl group on the serine side chain is stable to the acidic conditions used for the removal of the N-terminal Boc group (typically trifluoroacetic acid, TFA), preventing unwanted side reactions at the hydroxyl group.

General Boc-SPPS Workflow

The incorporation of this compound into a growing peptide chain on a solid support follows the standard Boc-SPPS cycle.

Caption: General workflow of a Boc-SPPS cycle.

Experimental Protocol: Incorporation of this compound in SPPS

This protocol describes a representative cycle for the incorporation of this compound onto a resin-bound peptide with a free amino group.

Materials:

-

Peptide-resin (e.g., MBHA resin with a growing peptide chain)

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

Procedure:

1. Deprotection of the N-terminal Boc Group: a. Swell the peptide-resin in DCM. b. Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash). c. Treat again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group. d. Wash the resin thoroughly with DCM followed by isopropanol (B130326) and then DCM to remove residual TFA.

2. Neutralization: a. Treat the resin with a solution of 5-10% DIEA in DCM or DMF twice for 2 minutes each to neutralize the ammonium (B1175870) salt. b. Wash the resin with DCM.

3. Coupling of this compound: a. In a separate vessel, dissolve this compound (3-4 equivalents relative to the resin substitution) and a coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF. b. Add DIEA (6-8 equivalents) to the amino acid solution to activate it. c. Immediately add the activated amino acid solution to the neutralized peptide-resin. d. Agitate the mixture for 1-4 hours at room temperature. The completion of the coupling can be monitored using a qualitative test like the Kaiser test.

4. Washing: a. After the coupling is complete, wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.

The peptide-resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

Upon completion of the peptide assembly, the peptide is cleaved from the resin, and the side-chain protecting groups, including the tosyl group from serine, are removed.

Cleavage Cocktail:

-

A strong acid such as anhydrous hydrogen fluoride (B91410) (HF) is typically used. A common cleavage cocktail is HF:p-cresol:p-thiocresol:dimethyl sulfide (B99878) (8:1:0.5:0.5 v/v).

Procedure:

-

The dried peptide-resin is treated with the cleavage cocktail at 0°C for 1-2 hours.

-

The HF and other volatile components are removed under a stream of nitrogen.

-

The crude peptide is precipitated with cold diethyl ether, collected by filtration, and washed with cold ether.

-

The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a valuable and versatile building block for the synthesis of serine-containing peptides using the Boc-SPPS strategy. Its robust side-chain protection ensures the integrity of the serine hydroxyl group throughout the synthesis, leading to higher purity and yield of the final peptide product. The detailed protocols provided in this guide offer a practical framework for researchers and scientists to effectively utilize this important reagent in their peptide synthesis endeavors.

A Comprehensive Technical Guide to Boc-Ser(Tos)-OMe: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of N-α-tert-Butoxycarbonyl-O-tosyl-L-serine methyl ester, commonly abbreviated as Boc-Ser(Tos)-OMe. It serves as a critical intermediate in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of complex pharmaceutical agents. This document details its structural features, stereochemical configuration, physicochemical properties, and standard experimental protocols for its synthesis and characterization.

Core Structure and Stereochemistry

This compound is a derivative of the natural amino acid L-serine, where the amine, carboxyl, and hydroxyl functional groups are chemically protected. This protection strategy is fundamental in multi-step syntheses to prevent unwanted side reactions.

-

L-Serine Core : The backbone of the molecule is derived from L-serine.

-

Boc (tert-Butoxycarbonyl) Group : The α-amino group is protected with a Boc group, which is stable under many reaction conditions but can be readily removed under mild acidic conditions.

-

OMe (Methyl Ester) Group : The carboxyl group is protected as a methyl ester, which is stable to the basic and mildly acidic conditions often used in peptide synthesis.

-

Tos (Tosyl) Group : The hydroxyl group of the serine side chain is converted to a tosylate ester. The tosyl group is an excellent leaving group, making this position susceptible to nucleophilic substitution, a key feature for further chemical transformations.

The stereochemistry of the molecule is defined by the α-carbon of the original L-serine. In the Cahn-Ingold-Prelog (CIP) priority system, this chiral center is assigned the (S) configuration. The full IUPAC name is (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate.[1][2][3] The D-enantiomer, Boc-D-Ser(Tos)-OMe, would have the (R) configuration.

References

Synthesis of Boc-Ser(Tos)-OMe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective synthesis route for Boc-Ser(Tos)-OMe, a valuable protected amino acid derivative frequently utilized in peptide synthesis and other applications within drug development and chemical biology. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the synthesis workflow.

Introduction

N-tert-butoxycarbonyl-O-tosyl-L-serine methyl ester, commonly abbreviated as this compound, is a key building block in the synthesis of complex peptides and other organic molecules. The tert-butoxycarbonyl (Boc) group provides a stable protecting group for the amine, while the tosyl (Tos) group activates the hydroxyl moiety of the serine side chain, rendering it a good leaving group for nucleophilic substitution reactions. The methyl ester (OMe) protects the carboxylic acid. This trifunctional, orthogonally protected amino acid derivative is particularly useful for introducing serine residues into a peptide chain with a pre-functionalized side chain ready for further chemical modification.

This guide outlines a reliable two-step synthesis route commencing from the commercially available amino acid, L-serine. The first step involves the protection of the amino group with a Boc-anhydride and the esterification of the carboxylic acid to yield N-Boc-L-serine methyl ester (Boc-Ser-OMe). The subsequent step is the tosylation of the primary alcohol of the serine side chain to afford the final product, this compound.

Synthesis Workflow

The overall synthesis pathway is depicted in the following workflow diagram.

Caption: Overall synthesis workflow for this compound from L-Serine.

Experimental Protocols

Step 1: Synthesis of N-Boc-L-serine methyl ester (Boc-Ser-OMe)

This procedure follows the method outlined in Organic Syntheses.[1]

3.1.1. N-Boc Protection of L-serine

-

A solution of L-serine (31.7 g, 0.30 mol) in 1 N sodium hydroxide (B78521) (620 mL) is prepared and cooled in an ice bath.

-

A solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (78.4 g, 0.36 mol) in dioxane (280 mL) is added to the stirred, ice-cold serine solution.

-

The resulting two-phase mixture is stirred at 5°C for 30 minutes and then allowed to warm to room temperature over 3.5 hours.

-

The reaction mixture is concentrated to half its original volume by rotary evaporation at 35°C.

-

The solution is cooled in an ice-water bath and acidified to a pH of 2–3 by the slow addition of 1 N potassium bisulfate (620 mL).

-

The aqueous phase is extracted with ethyl acetate (B1210297) (3 x 1000 mL).

-

The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated to give N-Boc-L-serine as a colorless, sticky foam, which is used in the next step without further purification.

3.1.2. Methyl Esterification of N-Boc-L-serine

-

The crude N-Boc-L-serine (32.4 g, 0.16 mol) is dissolved in dimethylformamide (150 mL) and the solution is cooled in an ice-water bath.

-

Solid potassium carbonate (24.3 g, 0.176 mol) is added to the solution.

-

After stirring for 10 minutes, methyl iodide (20.0 mL, 0.32 mol) is added to the white suspension.

-

Stirring is continued at 0°C for 30 minutes, at which point the mixture solidifies.

-

The reaction is warmed to room temperature and stirred for an additional hour.

-

The reaction mixture is filtered, and the filtrate is partitioned between ethyl acetate (300 mL) and water (300 mL).

-

The organic phase is washed with brine (2 x 300 mL), dried with magnesium sulfate, filtered, and concentrated to yield N-Boc-L-serine methyl ester as a pale amber oil.

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (this compound)

This procedure is adapted from a method described for the synthesis of a related compound.[2]

-

N-(tert-butoxycarbonyl)-L-serine methyl ester (26.1 g, 119 mmol) is dissolved in dichloromethane (B109758) (200 mL) in a round-bottomed flask.

-

The solution is cooled to 0°C in an ice bath.

-

4-dimethylaminopyridine (DMAP) (0.700 g, 6.0 mmol), trimethylamine (B31210) hydrochloride (Me₃N·HCl) (1.1 g, 12 mmol), and freshly recrystallized p-toluenesulfonyl chloride (TsCl) (22.7 g, 119 mmol) are added to the solution.

-

A solution of triethylamine (B128534) (Et₃N) (17 mL, 119 mmol) in dichloromethane (50 mL) is added dropwise to the reaction mixture at 0°C over 40 minutes.

-

The resulting slurry is stirred at 0°C for 2 hours.

-

The reaction mixture is poured into a mixture of ice (100 mL), water (100 mL), and 2M HCl solution (50 mL).

-

The aqueous layer is extracted with dichloromethane (100 mL).

-

The combined organic layers are washed with two 60-mL portions of brine, dried over magnesium sulfate, and concentrated by rotary evaporation.

-

The crude product is recrystallized from a mixture of ethyl acetate and petroleum ether to yield the final product as a white solid.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reagents and Conditions for the Synthesis of Boc-Ser-OMe

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1.1 | L-Serine | (Boc)₂O, NaOH | Dioxane/H₂O | 5 to RT | 4 | - |

| 1.2 | N-Boc-L-serine | K₂CO₃, MeI | DMF | 0 to RT | 1.5 | 86 (over 2 steps)[1] |

Table 2: Reagents and Conditions for the Synthesis of this compound

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2 | Boc-Ser-OMe | TsCl, Et₃N, DMAP, Me₃N·HCl | CH₂Cl₂ | 0 | 2 | 64-69[2] |

Conclusion

The presented two-step synthesis route provides an efficient and well-documented method for the preparation of this compound. The procedures utilize readily available starting materials and reagents, and the reaction conditions are generally mild. The provided experimental details and quantitative data serve as a valuable resource for researchers in the fields of peptide synthesis and medicinal chemistry, enabling the reliable production of this important amino acid derivative for their research and development endeavors. Careful execution of the described protocols should lead to good yields of the desired product.

References

A Technical Guide to the Solubility of Boc-Ser(Tos)-OMe in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of N-α-tert-Butoxycarbonyl-O-tosyl-L-serine methyl ester (Boc-Ser(Tos)-OMe), a key building block in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in drug development who utilize this serine derivative in their synthetic workflows.

Core Concepts: Solubility in Peptide Synthesis

The solubility of protected amino acids is a critical parameter in peptide synthesis. Poor solubility can lead to challenges in reagent dissolution, reaction kinetics, and purification, ultimately impacting the yield and purity of the final peptide. Understanding the solubility profile of this compound in various organic solvents is essential for optimizing synthesis protocols.

Solubility of this compound

This compound is a white to off-white powder with a melting point of 74-75°C.[1][2] Its solubility has been qualitatively and quantitatively assessed in several common organic solvents.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of this compound. While quantitative data is limited, qualitative assessments provide valuable guidance for solvent selection.

| Solvent | Chemical Formula | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL | 267.79 | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility.[3] |

| Chloroform | CHCl₃ | Soluble | Not Determined | - |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Not Determined | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Soluble | Not Determined | - |

| Acetone | C₃H₆O | Soluble | Not Determined | - |

Data is based on publicly available information.[1][4] Independent verification is recommended.

Experimental Protocol for Solubility Determination

For researchers wishing to determine the precise solubility of this compound in a specific solvent system, the shake-flask method is a reliable and widely accepted protocol.

Principle

This method involves agitating an excess of the solid solute in the solvent of interest for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Materials and Equipment

-

This compound

-

Organic solvent of interest (analytical grade or higher)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vial to pellet the undissolved solid.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered, saturated solution to a concentration within the linear range of the analytical method. Analyze the diluted solution by HPLC to determine the concentration of this compound. A pre-established calibration curve with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a crucial intermediate in the Boc strategy of SPPS. The tosyl group (Tos) provides a stable protecting group for the serine hydroxyl function, which is labile under certain conditions. The Boc group serves as a temporary protecting group for the α-amino group.

Workflow of Boc-SPPS

The following diagram illustrates the general workflow for the incorporation of a Boc-protected amino acid, such as this compound, in solid-phase peptide synthesis.

This workflow outlines the key steps in a single cycle of peptide chain elongation using the Boc strategy. The cycle begins with the deprotection of the N-terminal Boc group, followed by washing, neutralization, coupling of the next Boc-protected amino acid, and a final washing step. This cycle is repeated for each amino acid in the peptide sequence.

References

An In-depth Technical Guide on the Mechanism and Application of Protected Serine Derivatives in Boc-Strategy Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of protected serine derivatives, with a focus on tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). While the primary focus will be on the commonly used benzyl-protected serine, Boc-Ser(Bzl)-OH, we will also explore the chemical principles and potential applications of less common derivatives such as tosyl-protected serine, Boc-Ser(Tos)-OH.

Core Principles of Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS is a foundational technique in peptide chemistry that allows for the stepwise synthesis of peptides on a solid support. The core of this strategy revolves around the use of the acid-labile Boc group for the temporary protection of the N-terminal α-amino group of the growing peptide chain. Side chains of trifunctional amino acids are protected with groups that are stable to the acidic conditions used for Boc-group removal but can be cleaved under harsher acidic conditions at the final step. For serine, the hydroxyl side chain is most commonly protected as a benzyl (B1604629) ether (Bzl).[1][2]

The synthesis cycle involves a series of repeated steps:

-

Deprotection: The N-terminal Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[3]

-

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA), to liberate the free amine for the next coupling step.

-

Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain.

-

Washing: Excess reagents and byproducts are washed away to purify the resin-bound peptide.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4]

The Role and Mechanism of Protected Serine Derivatives

The hydroxyl group of the serine side chain is nucleophilic and can participate in undesirable side reactions during peptide synthesis if left unprotected. The most common side reaction is O-acylation during the coupling step, where the activated amino acid acylates the serine hydroxyl group instead of the N-terminal amine. Therefore, protection of the serine side chain is crucial for the synthesis of high-purity peptides.[2]

Boc-Ser(Bzl)-OH: The Workhorse of Boc-SPPS

In Boc-SPPS, the benzyl ether is the most common protecting group for the serine side chain.[1]

-

Mechanism of Protection: The benzyl group is stable to the repetitive TFA treatments used for Boc deprotection, ensuring the integrity of the side-chain protection throughout the synthesis.

-

Cleavage: The benzyl ether is efficiently cleaved during the final HF or TFMSA cleavage step, regenerating the free hydroxyl group.

Boc-Ser(Tos)-OH: A Less Common Alternative

The tosyl (p-toluenesulfonyl) group is a well-known protecting group for amines and alcohols in organic synthesis.[5] While it is more commonly used for the side chains of arginine and histidine in Boc-SPPS, its application for serine is less frequent.[1]

-

Mechanism of Protection: The tosyl group is an electron-withdrawing group that renders the hydroxyl oxygen less nucleophilic, thus preventing O-acylation. It is generally stable to the acidic conditions of Boc deprotection.

-

Cleavage: The removal of a tosyl group from an alcohol typically requires reductive cleavage (e.g., with sodium in liquid ammonia (B1221849) or sodium naphthalenide) or strongly acidic conditions, which could be compatible with the final HF cleavage step in Boc-SPPS.[5][6] However, the conditions for its removal from the serine side chain within a peptide context are not as well-documented as for the benzyl ether.

Quantitative Data and Performance

The following table summarizes typical performance data for peptide synthesis using the more common Boc-Ser(Bzl)-OH. Direct comparative data for Boc-Ser(Tos)-OH is scarce in the literature, reflecting its less common usage. The expected performance of a tosyl-protected serine is inferred from the chemical properties of the tosyl group.

| Parameter | Boc-Ser(Bzl)-OH (Typical Values) | Boc-Ser(Tos)-OH (Expected Performance) | Reference |

| Coupling Efficiency | >99% with standard coupling reagents (e.g., HBTU, DIC/HOBt) | High, as the tosyl group is sterically less demanding than the benzyl group. | [7] |

| Stability to Boc Deprotection (TFA/DCM) | High stability | Expected to be stable under these conditions. | [1][5] |

| Final Cleavage and Deprotection (HF) | Efficiently cleaved | Expected to be cleaved, but potentially requiring longer reaction times or specific scavengers. | [3] |

| Purity of Crude Peptide | Generally high (>70-90% depending on sequence) | Potentially high, but may be affected by side reactions during cleavage if conditions are not optimized. | [7] |

Experimental Protocols

General Protocol for Boc-SPPS Incorporating Boc-Ser(Bzl)-OH

This protocol outlines the manual solid-phase synthesis of a model peptide on a 0.1 mmol scale using Merrifield resin.

Materials:

-

Merrifield resin (1% DVB, 1.0 meq/g)

-

Boc-amino acids (including Boc-Ser(Bzl)-OH)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous hydrogen fluoride (HF)

-

Anisole (B1667542) (scavenger)

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM for 1 hour.

-

First Amino Acid Coupling:

-

Dissolve Boc-amino acid (0.4 mmol) and cesium iodide (0.4 mmol) in DMF.

-

Add the solution to the resin and stir for 12 hours.

-

Wash the resin with DMF, methanol, and DCM.

-

-

Peptide Chain Elongation (per cycle):

-

Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM.

-

Neutralization: Treat the resin with 10% DIEA in DCM for 5 minutes. Wash with DCM.

-

Coupling:

-

Pre-activate the next Boc-amino acid (0.4 mmol) with DIC (0.4 mmol) and HOBt (0.4 mmol) in DMF for 15 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

-

-

Final Cleavage and Deprotection:

-

Dry the peptide-resin under vacuum.

-

In a specialized HF cleavage apparatus, treat the resin with a mixture of HF and anisole (9:1 v/v) at 0°C for 1 hour.

-

Evaporate the HF under a stream of nitrogen.

-

Precipitate the crude peptide with cold diethyl ether and collect by filtration.

-

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry.

-

Visualization of Workflows and Mechanisms

Boc-SPPS Cycle

Caption: The iterative cycle of Boc-Solid Phase Peptide Synthesis.

Mechanism of Boc Deprotection

Caption: The acid-catalyzed mechanism of Boc group removal.

Role of Serine Side-Chain Protection

References

Technical Guide: Spectroscopic Analysis of Boc-Ser(Tos)-OMe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for N-(tert-butoxycarbonyl)-O-tosyl-L-serine methyl ester, commonly referred to as Boc-Ser(Tos)-OMe. This guide includes tabulated spectral data, detailed experimental protocols for characterization, and a workflow diagram for the analytical process.

Core Compound Details

| Property | Value |

| Compound Name | N-(tert-butoxycarbonyl)-O-tosyl-L-serine methyl ester |

| Abbreviation | This compound |

| CAS Number | 56926-94-4[1][] |

| Molecular Formula | C₁₆H₂₃NO₇S[1] |

| Molecular Weight | 373.42 g/mol [1][3] |

| Exact Mass | 373.11952325 |

Predicted NMR Spectral Data

Due to the limited availability of experimentally acquired spectra in public databases, the following tables present predicted ¹H and ¹³C NMR spectral data. These predictions are based on the analysis of the chemical structure of this compound and comparison with spectral data of structurally related compounds, such as Boc-Ser-OMe.

¹H NMR (Proton NMR) Spectral Data

Predicted for a 400 MHz spectrometer using CDCl₃ as a solvent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.80 | Doublet | 2H | Ar-H (ortho to SO₂) |

| ~7.35 | Doublet | 2H | Ar-H (meta to SO₂) |

| ~5.40 | Doublet | 1H | NH |

| ~4.50 | Multiplet | 1H | α-CH |

| ~4.30 | Multiplet | 2H | β-CH₂ |

| 3.75 | Singlet | 3H | OCH₃ |

| 2.45 | Singlet | 3H | Ar-CH₃ |

| 1.45 | Singlet | 9H | C(CH₃)₃ |

¹³C NMR (Carbon-13 NMR) Spectral Data

Predicted for a 100 MHz spectrometer using CDCl₃ as a solvent.

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | C=O (ester) |

| ~155.0 | C=O (Boc) |

| ~145.0 | Ar-C (ipso, SO₂) |

| ~132.5 | Ar-C (ipso, CH₃) |

| ~130.0 | Ar-CH |

| ~128.0 | Ar-CH |

| ~80.5 | C(CH₃)₃ |

| ~68.0 | β-CH₂ |

| ~54.0 | α-CH |

| ~53.0 | OCH₃ |

| ~28.0 | C(CH₃)₃ |

| ~21.5 | Ar-CH₃ |

Mass Spectrometry Spectral Data

Mass spectrometry is a critical technique for confirming the molecular weight of this compound.

| Parameter | Value |

| Molecular Formula | C₁₆H₂₃NO₇S |

| Exact Mass | 373.1195 |

| Expected [M+H]⁺ | 374.1268 |

| Expected [M+Na]⁺ | 396.1087 |

| Expected [M+K]⁺ | 412.0827 |

Experimental Protocols

The following are detailed methodologies for the characterization of this compound using NMR and mass spectrometry.

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

5 mm NMR tubes

-

Pipettes and vials

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. Gently swirl the vial to ensure the sample is completely dissolved.

-

Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

-

Instrumentation:

-

Place the NMR tube into the spinner and insert it into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 45° pulse, 2-second relaxation delay, 16 scans).

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate all signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 30° pulse, 2-second relaxation delay, 1024 scans).

-

Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Process the spectrum with a Fourier transform, phase correction, and baseline correction.

-

Mass Spectrometry Protocol

Objective: To confirm the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials:

-

This compound sample

-

HPLC-grade methanol (B129727) or acetonitrile

-

Formic acid (optional, for enhancing ionization)

-

Vials and micropipettes

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in methanol or acetonitrile.

-

Dilution: Create a dilute solution for analysis by taking a small aliquot (e.g., 10 µL) of the stock solution and diluting it in 1 mL of the same solvent. A final concentration of 1-10 µg/mL is typically sufficient. For enhanced protonation, 0.1% formic acid can be added to the final solution.

-

Instrumentation and Analysis:

-

Set up the ESI-MS instrument in positive ion mode.

-

Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 100-600 amu).

-

Observe the mass-to-charge ratios for the protonated molecule [M+H]⁺ and other potential adducts such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.

-

Compare the observed m/z values with the calculated theoretical values to confirm the identity of the compound.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of a target compound like this compound.

Caption: General workflow for synthesis and spectroscopic characterization.

References

The Enduring Workhorse: An In-depth Technical Guide to the Role of the Boc Protecting Group in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group represents a foundational cornerstone in the field of solid-phase peptide synthesis (SPPS). Though in many applications superseded by the milder Fmoc chemistry, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy remains a robust and indispensable tool for the synthesis of complex, lengthy, or aggregation-prone peptides.[1][2] Its continued relevance is a testament to its high efficiency and the wealth of established protocols that ensure reliable and reproducible results. This technical guide provides a comprehensive overview of the core principles, detailed experimental protocols, and critical considerations for leveraging Boc-SPPS in modern peptide research and drug development.

Core Principles of Boc-SPPS: A Strategy of Graduated Acid Lability

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, revolutionized the field by anchoring the C-terminal amino acid to an insoluble resin support, thereby simplifying the purification process to mere filtration and washing steps.[1][3] The Boc/Bzl strategy is predicated on the principle of "graduated acid lability," where different protecting groups are removed by varying strengths of acid.[1][4]

The synthesis cycle revolves around two key types of protecting groups:

-

Temporary Nα-Protection: The acid-labile Boc group shields the α-amino group of the incoming amino acid and the N-terminus of the growing peptide chain. It is selectively removed at the beginning of each cycle by a moderately strong acid, typically trifluoroacetic acid (TFA).[4][5]

-

Permanent Side-Chain Protection: The side chains of reactive amino acids are protected by groups, often benzyl-based, that are stable to the conditions used for Boc group removal. These "permanent" protecting groups are only cleaved at the end of the synthesis by a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF).[1][4]

This differential stability allows for the selective deprotection of the Nα-amino group for chain elongation without compromising the integrity of the side-chain protecting groups.

The Boc-SPPS Workflow: A Cyclical Process

The synthesis of a peptide using Boc chemistry follows a well-defined cyclical process, with each cycle resulting in the addition of a single amino acid to the growing peptide chain.

Caption: The cyclical workflow of Boc-SPPS.

Chemical Mechanisms at the Core of Boc-SPPS

Boc Deprotection Mechanism

The removal of the Boc group is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl cation.[2]

Caption: Mechanism of acid-catalyzed Boc deprotection.

The generated tert-butyl cation is a reactive electrophile that can lead to undesired side reactions by alkylating nucleophilic amino acid side chains, particularly those of Tryptophan, Cysteine, and Methionine.[2][6] The inclusion of scavengers in the deprotection solution is crucial to mitigate these side reactions.[6]

Experimental Protocols

Attachment of the First Amino Acid to Merrifield Resin (Cesium Salt Method)

This method is widely used for the esterification of the first Boc-amino acid to chloromethylated polystyrene resin (Merrifield resin), minimizing racemization.[5]

Methodology:

-

Cesium Salt Preparation:

-

Dissolve the C-terminal Boc-amino acid in ethanol (B145695) (2 mL/mmol) and add water (0.5 mL/mmol).

-

Adjust the pH to 7.0 by the addition of a 2M aqueous solution of cesium carbonate.

-

Evaporate the solution to dryness.

-

Add dioxane and evaporate to dryness again. Repeat this step to ensure the salt is anhydrous.

-

-

Resin Swelling and Coupling:

-

Swell the Merrifield resin in dichloromethane (B109758) (DCM) for at least 1 hour, then wash with dimethylformamide (DMF).

-

Add the dried Boc-amino acid cesium salt (1.2 equivalents relative to the resin's chlorine substitution) dissolved in DMF to the swollen resin.

-

Heat the mixture at 50°C overnight. The reaction can be catalyzed by the addition of potassium iodide (0.1 equivalents).

-

-

Washing and Drying:

-

After the reaction is complete, wash the resin sequentially with DMF (3x), 1:1 DMF/water (3x), DMF (3x), DCM (3x), and methanol (B129727) (3x).

-

Dry the resin under vacuum over KOH.

-

The Synthesis Cycle: Deprotection, Neutralization, and Coupling

The following steps are repeated for each amino acid to be incorporated into the peptide chain.

1. Boc Deprotection:

-

Swell the peptide-resin in DCM.

-

Treat the resin with a solution of 50% TFA in DCM (10 mL/g of resin) for 5 minutes (pre-wash).

-

Drain and add fresh 50% TFA/DCM solution and agitate for an additional 20-30 minutes.[5] For sequences containing sensitive residues like Cys, Met, or Trp, add 0.5% dithioethane (DTE) to the TFA solution as a scavenger.[5][6]

-

Wash the resin thoroughly with DCM (2x) and isopropanol (B130326) (2x) to remove residual acid.[5]

2. Neutralization:

After deprotection, the N-terminal amino group is present as a non-nucleophilic trifluoroacetate (B77799) salt and must be neutralized to the free amine to enable the subsequent coupling reaction.[1]

-

Standard Neutralization Protocol:

-

Wash the peptide-resin with DCM (3-5 times).

-

Add a solution of 10% diisopropylethylamine (DIEA) in DCM (10 mL per gram of resin).

-

Agitate for 2 minutes and drain. Repeat this step once more.

-

Wash the resin thoroughly with DCM (3-5 times) followed by DMF (3 times) to prepare for coupling.[1]

-

-

In Situ Neutralization Protocol: This more efficient method combines neutralization and coupling, which can be particularly advantageous for "difficult" sequences prone to aggregation.[4][7]

-

Following the post-deprotection washes, in a separate vessel, pre-activate the incoming Boc-amino acid by dissolving it with a coupling agent (e.g., HBTU) in a minimal amount of DMF.

-

Add the activating base (e.g., DIEA) to this solution.

-

Immediately add this activated amino acid solution to the TFA-salt of the peptide-resin. The neutralization and coupling occur simultaneously.

-

3. Amino Acid Coupling:

This step forms the peptide bond.

-

Dissolve the Boc-amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.

-

Add DIEA (4-8 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[2]

-

The completion of the reaction can be monitored using a qualitative method like the ninhydrin (B49086) (Kaiser) test. If the test is positive (indicating free amines), a recoupling step may be necessary.

Final Cleavage and Deprotection (HF Cleavage)

The final step in Boc-SPPS is the simultaneous cleavage of the peptide from the resin and removal of the side-chain protecting groups using a strong acid, most commonly anhydrous hydrogen fluoride (HF). This is a hazardous procedure that requires specialized HF-resistant apparatus and should only be performed by trained personnel in a properly ventilated fume hood. [2][8]

Standard "High HF" Cleavage Protocol:

-

Place the dried peptide-resin in a specialized HF cleavage apparatus reaction vessel with a Teflon-coated stir bar.

-

Add a scavenger cocktail. A common scavenger is anisole (B1667542) (typically 10% v/v), which traps the carbocations generated during the cleavage of side-chain protecting groups.[2][9]

-

Cool the reaction vessel to -5 to 0°C using a dry ice/alcohol bath.

-

Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a vacuum.

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.

-

Filter and dry the crude peptide.

-

Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.

Data Presentation: Reagents and Conditions

Table 1: Key Protecting Groups in Boc-SPPS and Their Deprotection Conditions

| Protecting Group Type | Example | Function | Deprotection Condition |

| Nα-Temporary | Boc (tert-butyloxycarbonyl) | Protects N-terminus during coupling | 50% TFA in DCM |

| Side-Chain (Lys) | Z(Cl) (2-Chlorobenzyloxycarbonyl) | Protects Lysine side-chain amine | Strong Acid (e.g., HF) |

| Side-Chain (Asp/Glu) | Bzl (Benzyl) | Protects Asp/Glu side-chain carboxyl | Strong Acid (e.g., HF) |

| Side-Chain (Ser/Thr) | Bzl (Benzyl) | Protects Ser/Thr side-chain hydroxyl | Strong Acid (e.g., HF) |

| Side-Chain (Arg) | Tos (Tosyl) | Protects Arginine side-chain guanidino | Strong Acid (e.g., HF) |

| Side-Chain (Cys) | Acm (Acetamidomethyl) | Protects Cysteine side-chain thiol | Stable to HF, removed by other methods |

Table 2: Common Coupling Reagents in Boc-SPPS

| Reagent | Full Name | Characteristics |

| DCC | N,N'-Dicyclohexylcarbodiimide | A classic carbodiimide (B86325) coupling reagent. Its byproduct, dicyclohexylurea (DCU), is insoluble and can be difficult to remove. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | An aminium-based coupling reagent that is highly efficient and leads to minimal racemization. |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Similar to HBTU but often more effective for difficult couplings. |

Table 3: Typical Conditions for Standard HF Cleavage

| Parameter | Value | Purpose |

| Reagent | Anhydrous Hydrogen Fluoride (HF) | Cleaves peptide from resin and removes side-chain protecting groups |

| Temperature | 0°C | Controls reaction rate and minimizes side reactions |

| Time | 1-2 hours | Ensures complete cleavage |

| Scavenger | Anisole (~10% v/v) | Traps reactive carbocations |

| Precipitation Solvent | Cold Diethyl Ether | Precipitates the crude peptide and washes away organic byproducts |

Common Side Reactions and Mitigation Strategies

While a powerful technique, Boc-SPPS is not without potential pitfalls. Awareness of common side reactions is critical for troubleshooting and optimizing syntheses.

-

Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection can alkylate the side chains of Trp, Met, and Cys.[6]

-

Mitigation: Addition of scavengers like dithioethane (DTE) or triisopropylsilane (B1312306) (TIS) to the deprotection solution.[6]

-

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to the formation of a stable five-membered ring aspartimide intermediate, which can lead to a mixture of α- and β-aspartyl peptides upon ring-opening.[5][10]

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, cleaving the dipeptide from the resin. This is especially prevalent when Proline is one of the first two residues.[10]

-

Mitigation: The use of in situ neutralization protocols can suppress this side reaction.[10]

-

-

Glutamic Acid Side Reactions: During HF cleavage, the unprotected γ-carboxyl group of glutamic acid can form a pyroglutamyl residue or react with scavengers like anisole.[10]

-

Mitigation: Careful control of cleavage conditions and scavenger choice is necessary.

-

Conclusion

The Boc/Bzl strategy for solid-phase peptide synthesis is a mature and highly effective methodology that remains a vital tool for peptide chemists. Its advantages in synthesizing long or challenging sequences, coupled with well-established and robust protocols, ensure its continued use in both academic research and industrial drug development. A thorough understanding of the underlying chemistry, meticulous execution of the experimental protocols, and strategic mitigation of potential side reactions are paramount to achieving high yields of pure peptide products. This guide provides the foundational knowledge and practical protocols to empower researchers to successfully employ this enduring workhorse of peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

The Tosyl Group: A Versatile Protecting Group for Serine in Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The p-toluenesulfonyl (tosyl or Tos) group is a widely utilized protecting group for the hydroxyl functionality of serine in organic synthesis, particularly in the complex landscape of peptide chemistry and drug development. Its primary role is to mask the reactive hydroxyl group, preventing unwanted side reactions during synthetic transformations. Beyond simple protection, the tosyl group can also function as an activating group, converting the hydroxyl into an excellent leaving group for nucleophilic substitution reactions. This dual functionality makes it an invaluable tool for the strategic manipulation of serine-containing molecules.

Core Function and Applications

The tosyl group is typically introduced to the serine hydroxyl group by reacting a suitably N-protected serine derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The resulting O-tosyl serine is stable under a variety of reaction conditions, including those used for the removal of common amine protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). This orthogonality is a key advantage in multi-step syntheses.[1]

The primary functions of the tosyl group in the context of serine chemistry are:

-

Protection of the Hydroxyl Group: The tosyl group effectively masks the nucleophilicity of the serine hydroxyl, preventing it from participating in undesired reactions such as O-acylation during peptide coupling steps.[2]

-

Activation for Nucleophilic Substitution: The tosylate is an excellent leaving group, facilitating S(_N)2 reactions. This allows for the stereospecific conversion of serine into other amino acids by displacement with various nucleophiles.[3][4]

Quantitative Data on Tosylation and Deprotection of Serine Derivatives

The efficiency of the introduction and removal of the tosyl group is critical for its practical application. The following tables summarize quantitative data for the tosylation of N-protected serine derivatives and the deprotection of O-tosyl serine under various conditions.

| N-Protecting Group | Serine Derivative | Reagents | Base | Solvent | Time | Temp (°C) | Yield (%) | Reference |

| Boc | L-Serine methyl ester | p-Toluenesulfonyl chloride (TsCl) | Pyridine | Dichloromethane (B109758) (CH2Cl2) | 3-5 days | Room Temp | 80-82 | [5] |

Table 1: Quantitative Data for the O-Tosylation of N-Protected Serine Derivatives

| Substrate | Deprotection Reagents | Solvent | Time | Temp (°C) | Yield (%) | Reference |

| 5'-O-Tosyl-2',3'-O-isopropylideneadenosine* | Sodium Naphthalenide | Tetrahydrofuran (THF) | ~5 min | -60 | 90 | [1] |

| N-Tosyl triamine derivative | 33% HBr in Acetic Acid, Phenol | - | 21 hours | 90 then 60 | ~10 | [6] |

| N-Tosyl triamine derivative | Concentrated H2SO4 | - | Not Specified | Not Specified | 50 | [7] |

Table 2: Quantitative Data for the Deprotection of O-Tosyl Derivatives

- Data for a structurally related nucleoside, demonstrating the efficiency of the method for O-tosyl deprotection.

Experimental Protocols

Detailed methodologies for the tosylation and deprotection of serine are crucial for reproducibility in the laboratory.

Protocol 1: O-Tosylation of N-(tert-Butoxycarbonyl)-L-serine methyl ester[5]

Materials:

-

N-(tert-Butoxycarbonyl)-L-serine methyl ester

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (CH2Cl2), anhydrous

-

Triethylamine (B128534) (Et3N)

-

2M Hydrochloric acid (HCl)

-

Brine

-

Magnesium sulfate (B86663) (MgSO4)

-

Petroleum ether

Procedure:

-

A solution of N-(tert-butoxycarbonyl)-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C.

-

Pyridine (1.5 eq) and p-toluenesulfonyl chloride (1.2 eq) are added sequentially.

-

A solution of triethylamine (1.0 eq) in dichloromethane is added dropwise to the reaction mixture at 0 °C over 40 minutes.

-

The resulting slurry is stirred at 0 °C for 2 hours.

-

The reaction mixture is then poured into a mixture of ice, water, and 2M HCl solution.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated by rotary evaporation.

-

The crude product is purified by recrystallization from hot petroleum ether to yield N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester as a white to pale yellow solid.

Protocol 2: Deprotection of O-Tosyl Group using Sodium Naphthalenide[1]

Materials:

-

O-Tosyl serine derivative

-

Sodium metal

-

Tetrahydrofuran (THF), anhydrous and deoxygenated

-

Saturated ammonium (B1175870) chloride (NH4Cl) solution

-

Dichloromethane (CH2Cl2)

Procedure:

-

A stock solution of sodium naphthalenide is prepared by sonicating sodium and naphthalene in anhydrous, deoxygenated THF under an inert atmosphere until a dark green color persists.

-

The O-tosyl serine derivative is dissolved in anhydrous, deoxygenated THF under an inert atmosphere and cooled to -60 °C.

-

The pre-cooled sodium naphthalenide solution is added dropwise to the substrate solution until the green color persists, indicating complete consumption of the starting material.

-

The reaction is quenched by the addition of saturated ammonium chloride solution.

-

The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and dichloromethane.

-

The aqueous layer is collected and concentrated to yield the deprotected serine derivative.

Protocol 3: Deprotection of N-Tosyl Group using HBr in Acetic Acid[6]

Materials:

-

N-Tosyl protected amine

-

33% Hydrobromic acid (HBr) in Acetic Acid

-

Phenol

Procedure:

-

To the N-tosyl protected compound, add a solution of 33% HBr in acetic acid and phenol.

-

Heat the reaction mixture at 90 °C for 16 hours.

-

Lower the temperature to 60 °C and continue heating for an additional 5 hours.

-

After completion, the reaction mixture is worked up to isolate the deprotected amine.

Potential Side Reactions and Stability

While the tosyl group is generally stable, certain side reactions can occur under specific conditions. One notable side reaction is the conversion of the tosylate to the corresponding chloride in the presence of a chloride source, which can be formed during the tosylation reaction with TsCl.[8][9] This is more likely to occur at higher temperatures.

In the context of solid-phase peptide synthesis (SPPS), the stability of the O-tosyl group to the repetitive acid treatments required for Boc group removal is a key consideration. The tosyl group is generally stable to the trifluoroacetic acid (TFA) conditions used in Boc-SPPS.[10][11]

Logical Relationships and Workflows

The functional utility of the tosyl group in serine chemistry can be visualized as a branching point in a synthetic pathway.

Caption: Workflow for the use of the tosyl protecting group on serine.

The diagram illustrates the central role of O-tosyl serine as an intermediate. It can either be deprotected to reveal the serine hydroxyl within a larger molecule or it can be used as a substrate for nucleophilic substitution to generate novel amino acid derivatives.

References

- 1. faculty.fiu.edu [faculty.fiu.edu]

- 2. peptide.com [peptide.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. orgosolver.com [orgosolver.com]

- 5. orgsyn.org [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

A Technical Guide to Boc-Ser(Tos)-OMe: Synthesis, Properties, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-O-tosyl-L-serine methyl ester (Boc-Ser(Tos)-OMe), a key building block in peptide synthesis. This document details its chemical properties, synthesis, and application in solid-phase peptide synthesis (SPPS), offering valuable insights for researchers in drug development and peptide chemistry.

Introduction to this compound

This compound is a protected amino acid derivative of serine. The tert-butoxycarbonyl (Boc) group on the alpha-amino function and the methyl ester on the carboxyl group provide temporary protection during peptide synthesis. The tosyl (Tos) group on the side-chain hydroxyl function offers robust protection that is typically removed under strong acid conditions, such as with hydrogen fluoride (B91410) (HF)[1][2]. This protection scheme makes this compound a valuable reagent in Boc-based solid-phase peptide synthesis (SPPS)[1][3].

Physicochemical Properties

This compound is a white to off-white solid with a molecular weight of 373.42 g/mol [4][5][6]. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C16H23NO7S | [4][5] |

| Molecular Weight | 373.427 g/mol | [4] |

| CAS Number | 56926-94-4 | [4][5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 74-75 °C | [4] |

| Density | 1.236 g/cm³ | [4] |

| Refractive Index | 1.514 | [4] |

| Boiling Point | 520 °C at 760 mmHg | [4] |

| Flash Point | 268.3 °C | [4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis of this compound